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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B15618899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Fatty Acid Amide Hydrolase

(FAAH) inhibitors: ASP8477 and PF-04457845. By objectively presenting available

experimental data, this document aims to inform research and development decisions in the

pursuit of novel therapeutics.

Mechanism of Action: Targeting the
Endocannabinoid System
Both ASP8477 and PF-04457845 are potent and selective inhibitors of the enzyme Fatty Acid

Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation

of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting

FAAH, these compounds increase the endogenous levels of anandamide, which then

enhances signaling through cannabinoid receptors, primarily CB1 and CB2. This modulation of

the endocannabinoid system is the basis for their potential therapeutic effects, including

analgesia and treatment of withdrawal symptoms.

Below is a diagram illustrating the signaling pathway affected by FAAH inhibitors.
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Caption: FAAH Inhibition Signaling Pathway.

Preclinical Efficacy
Both compounds have demonstrated efficacy in various preclinical models of pain.
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Compound Animal Model Pain Type Key Findings Reference

ASP8477
Spinal Nerve

Ligation (Rat)
Neuropathic

Ameliorated

mechanical

allodynia after

single and

repeated oral

administration.

[4]

Chronic

Constriction

Nerve Injury

(Rat)

Neuropathic

Improved

thermal

hyperalgesia and

cold allodynia.

[4]

Reserpine-

induced Myalgia

(Rat)

Dysfunctional

Restored muscle

pressure

thresholds.

[4]

PF-04457845

Complete

Freund's

Adjuvant (CFA)

(Rat)

Inflammatory

Produced potent

antinociceptive

effects with a

minimum

effective dose of

0.1 mg/kg.

[3]

Monosodium

Iodoacetate

(MIA) (Rat)

Non-

inflammatory

(Osteoarthritis)

Demonstrated

antinociceptive

effects.

[3]

Chronic

Constriction

Injury (CCI)

(Mouse)

Neuropathic

At 1 mg/kg,

completely

blocked thermal

hyperalgesia and

mechanical

allodynia.

[5]

Clinical Efficacy
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The clinical development of ASP8477 and PF-04457845 has explored different therapeutic

areas, with varying outcomes.

ASP8477: Peripheral Neuropathic Pain
A Phase IIa, enriched enrollment randomized withdrawal trial (the MOBILE study) evaluated the

efficacy of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral

neuropathy or postherpetic neuralgia).[1][6][7]

Trial Phase Indication
Primary
Endpoint

Key Findings Reference

Phase IIa

(MOBILE Study)

Peripheral

Neuropathic Pain

Change in mean

24-hour average

Numeric Pain

Rating Scale

(NPRS) score

No significant

difference was

observed

between

ASP8477 and

placebo. The

mean change

from baseline

was -0.05 for

ASP8477 and

-0.16 for

placebo.

[1]

A Phase I study in healthy female subjects using a capsaicin-induced pain model showed that

ASP8477 had a significant effect on the Visual Analog Scale (VAS) pain score compared to

placebo.[8]

PF-04457845: Osteoarthritis Pain and Cannabis
Withdrawal
PF-04457845 has been investigated in clinical trials for osteoarthritis pain and for the treatment

of cannabis withdrawal and dependence.
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Trial Phase Indication
Primary
Endpoint

Key Findings Reference

Phase II
Osteoarthritis of

the knee

Western Ontario

and McMaster

Universities

Osteoarthritis

Index (WOMAC)

pain score

The trial was

stopped for

futility as PF-

04457845 was

not differentiated

from placebo.

The mean

difference from

placebo in

WOMAC pain

score was 0.04

for PF-04457845

and -1.13 for the

active

comparator,

naproxen.

[9]

Phase IIa

Cannabis

Withdrawal and

Dependence

Cannabis

withdrawal

symptoms and

self-reported

cannabis use

PF-04457845

significantly

reduced

cannabis

withdrawal

symptoms and

self-reported

cannabis use

compared to

placebo.

[10][11]

Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.

ASP8477 - The MOBILE Study (Phase IIa)
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Study Design: An enriched enrollment, randomized, double-blind, placebo-controlled,

withdrawal study.[1]

Participants: Patients with painful diabetic peripheral neuropathy or postherpetic neuralgia.[6]

Procedure:

Screening Period: Up to 4 weeks.

Single-Blind Lead-in Period: All patients received ASP8477.

Randomization: Responders to ASP8477 were randomized to continue ASP8477 or switch

to placebo for a double-blind withdrawal period.

Outcome Measures: The primary efficacy endpoint was the change from double-blind

baseline in the 24-hour average Numeric Pain Rating Scale (NPRS) score to the end of the

double-blind period.[1]

PF-04457845 - Osteoarthritis Pain Study (Phase II)
Study Design: A randomized, placebo- and active-controlled clinical trial.[9]

Participants: Patients with pain due to osteoarthritis of the knee.

Procedure: The trial consisted of two periods, each with a 1-week wash-in phase followed by

2 weeks of double-blind treatment. Patients were randomized to receive either 4 mg once

daily PF-04457845 followed by placebo, or 500 mg twice daily naproxen followed by placebo

(or vice versa).[9]

Outcome Measures: The primary endpoint was the Western Ontario and McMaster

Universities Osteoarthritis Index (WOMAC) pain score.[9]

PF-04457845 - Cannabis Withdrawal Study (Phase IIa)
Study Design: A double-blind, placebo-controlled, parallel-group trial.[10][11]

Participants: Men with cannabis dependence.[11]
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Procedure: Participants were randomized to receive either 4 mg per day of PF-04457845 or

placebo. The study included a 5-day inpatient phase to achieve abstinence and precipitate

withdrawal, followed by a 3-week outpatient treatment phase.[10]

Outcome Measures: Primary endpoints were treatment-related differences in cannabis

withdrawal symptoms during the inpatient phase and self-reported cannabis use at the end

of the 4-week treatment period.[10]

The general workflow for these clinical trials is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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